molecular formula C17H21NO5 B514107 ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 64199-44-6

ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B514107
CAS RN: 64199-44-6
M. Wt: 319.4g/mol
InChI Key: QIUFTZOTLCFLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate, also known as EDMI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EDMI is a derivative of indole, which is a heterocyclic aromatic organic compound.

Scientific Research Applications

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has been found to have potential applications in various fields of scientific research. One of the most promising applications of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is in the field of cancer research. Studies have shown that ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has also been found to have anti-inflammatory properties and can be used to treat various inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate inhibits the activity of Akt, a protein kinase that plays a key role in the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has been found to have significant biochemical and physiological effects. Studies have shown that ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has also been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can also be used to study the PI3K/Akt/mTOR signaling pathway and its role in cancer development. However, one of the limitations of using ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate. One of the potential future applications of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is in the development of new cancer therapies. Further research is needed to explore the potential of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate in combination with other drugs or therapies. Additionally, more studies are needed to understand the mechanism of action of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate and its effects on different types of cancer cells. Finally, research is needed to develop more effective methods for synthesizing and delivering ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate.

Synthesis Methods

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can be synthesized through a multi-step process involving the reaction of indole with ethyl oxalyl chloride, followed by the reaction with sodium ethoxide and ethyl 2-bromoacetate. The final step involves the reaction of the resulting intermediate with 2-ethoxyacetyl chloride.

properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-5-21-15(19)10-23-12-7-8-14-13(9-12)16(11(3)18(14)4)17(20)22-6-2/h7-9H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUFTZOTLCFLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

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